Brain Penetration: A Critical Differentiator vs. Peptide Antagonist SHU9119
ML00253764 is a brain-penetrant small molecule, unlike the high-affinity but peptide-based MC4R antagonist SHU9119. This property is essential for modulating central MC4R populations involved in appetite and energy expenditure. While SHU9119 demonstrates superior in vitro affinity (IC50 = 0.06 nM for hMC4R), its peptide nature and lack of significant brain penetration render it unsuitable for many in vivo models of central nervous system (CNS) disorders, unless administered intracerebroventricularly [1]. In contrast, ML00253764 achieves therapeutically relevant CNS exposure after peripheral (subcutaneous) administration, as evidenced by its ability to reverse tumor-induced anorexia and weight loss in mouse models [2]. This constitutes a fundamental, qualitative difference in experimental utility for studying central MC4R pathways.
| Evidence Dimension | Central Nervous System Bioavailability (Brain Penetration) |
|---|---|
| Target Compound Data | Brain penetrant; achieves CNS exposure after peripheral administration (15 mg/kg, s.c., twice daily) [2]. |
| Comparator Or Baseline | SHU9119 (Peptide MC4R antagonist, IC50 = 0.06 nM at hMC4R [1]) |
| Quantified Difference | Qualitative: Penetrant vs. non-penetrant under standard peripheral dosing. |
| Conditions | In vivo mouse models of cancer cachexia; assessment of food intake and body weight. |
Why This Matters
Researchers studying central MC4R function must select a brain-penetrant tool compound; using a peptide antagonist like SHU9119 will lead to false negatives for centrally-mediated effects.
- [1] Haskell-Luevano, C., et al. (1997). Biological and conformational examination... on human melanocortin receptors. Journal of Medicinal Chemistry, 40(11), 1733-1742. (IC50 data also confirmed on vendor sites: e.g., ProbeChem, TargetMol). View Source
- [2] Nicholson, J. R., et al. (2006). Peripheral Administration of a Melanocortin 4-Receptor Inverse Agonist Prevents Loss of Lean Body Mass in Tumor-Bearing Mice. Journal of Pharmacology and Experimental Therapeutics, 317(2), 771-777. View Source
